![molecular formula C2H4N2O B14064245 N-[(E)-Aminomethylidene]formamide CAS No. 10112-41-1](/img/structure/B14064245.png)
N-[(E)-Aminomethylidene]formamide
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Overview
Description
Formamide, N-(iminomethyl)- (9CI), also known as formimidic acid, is a derivative of formamide. It is a colorless liquid that is miscible with water and has an ammonia-like odor. This compound is significant in various chemical processes and has applications in multiple fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Formamide, N-(iminomethyl)- (9CI) can be synthesized through several methods:
Direct Condensation: This involves the reaction of formamide with formaldehyde under acidic conditions. The reaction typically occurs at elevated temperatures and may require a catalyst to proceed efficiently.
Aminolysis of Ethyl Formate: This method involves the reaction of ethyl formate with ammonia to produce formamide, which can then be further reacted to form N-(iminomethyl)- derivatives.
Carbonylation of Ammonia: This industrial method involves the reaction of carbon monoxide with ammonia to produce formamide, which can then be modified to form N-(iminomethyl)- derivatives.
Industrial Production Methods
The industrial production of formamide, N-(iminomethyl)- (9CI) typically involves large-scale synthesis using the carbonylation of ammonia method. This process is efficient and cost-effective, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Formamide, N-(iminomethyl)- (9CI) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form formic acid and other oxidation products.
Reduction: It can be reduced to form methanamine and other reduced derivatives.
Substitution: Formamide, N-(iminomethyl)- (9CI) can undergo substitution reactions where the iminomethyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Formic acid and other carboxylic acids.
Reduction: Methanamine and other amines.
Substitution: Various substituted formamides and related compounds.
Scientific Research Applications
Formamide, N-(iminomethyl)- (9CI) has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of formamide, N-(iminomethyl)- (9CI) involves its ability to act as a nucleophile or electrophile in various chemical reactions. It can interact with molecular targets such as enzymes and receptors, leading to the formation of stable complexes. The pathways involved in its action include nucleophilic addition, substitution, and oxidation-reduction reactions .
Comparison with Similar Compounds
Formamide, N-(iminomethyl)- (9CI) can be compared with other similar compounds such as:
Dimethylformamide: A more commonly used solvent with higher stability but different reactivity compared to formamide, N-(iminomethyl)- (9CI).
N-Formylformimidic Acid: A compound with similar reactivity but different structural properties, leading to variations in its applications.
Formamide, N-(iminomethyl)- (9CI) is unique due to its specific reactivity and applications in various fields, making it a valuable compound in scientific research and industrial processes.
Properties
CAS No. |
10112-41-1 |
---|---|
Molecular Formula |
C2H4N2O |
Molecular Weight |
72.07 g/mol |
IUPAC Name |
N-(aminomethylidene)formamide |
InChI |
InChI=1S/C2H4N2O/c3-1-4-2-5/h1-2H,(H2,3,4,5) |
InChI Key |
SIVOYXYNAPYGQY-UHFFFAOYSA-N |
Canonical SMILES |
C(=NC=O)N |
Origin of Product |
United States |
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